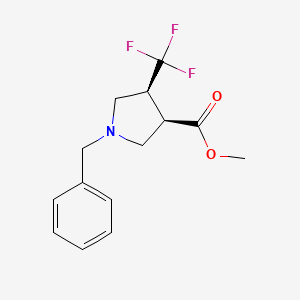
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . The trifluoromethyl group in this compound is known for its significant role in pharmaceuticals, agrochemicals, and materials .
Métodos De Preparación
The synthesis of cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups.
Análisis De Reacciones Químicas
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group plays a crucial role in these reactions, often enhancing the reactivity and stability of the compound . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology, it is studied for its potential as a drug candidate due to its ability to interact with specific biological targets . In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of diseases that involve the central nervous system . In industry, it is used in the development of new materials and agrochemicals .
Mecanismo De Acción
The mechanism of action of cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to increased potency and selectivity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
cis-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine scaffold but differ in their functional groups and stereochemistry. The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly enhances its pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C14H16F3NO2 |
|---|---|
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
methyl (3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m0/s1 |
Clave InChI |
BIEPZFCAZKUWNM-NWDGAFQWSA-N |
SMILES isomérico |
COC(=O)[C@H]1CN(C[C@H]1C(F)(F)F)CC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)


![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)
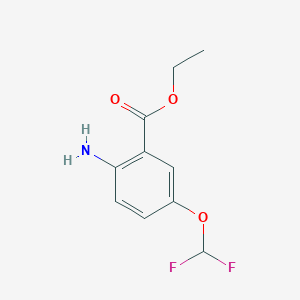
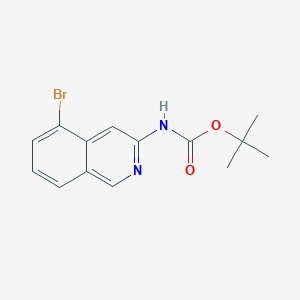
![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
![1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B13674489.png)
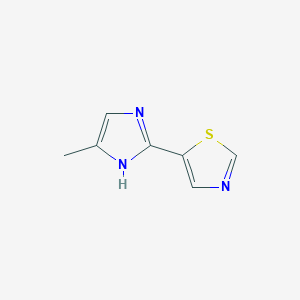
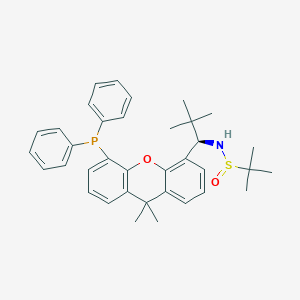

![1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione](/img/structure/B13674503.png)
